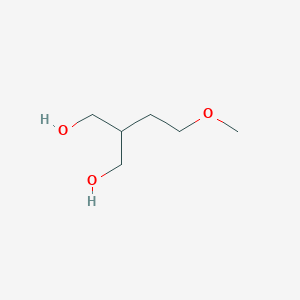
2-(2-methoxyethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)propane-1,3-diol, also known as 2-Methoxyethanol (2ME), is a colorless, volatile, and flammable liquid with a sweet odor. It is a volatile organic compound (VOC) that is used in a variety of industrial applications such as in the production of plastics, rubber, and paints. 2ME is also a common solvent used in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
2ME has a number of applications in scientific research. It is used as a solvent in the synthesis of polymers, resins, and other polymeric materials. It is also used as a solvent in the extraction of DNA and proteins from biological samples. It is also used as a solvent in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, it is used as a solvent in the synthesis of organic compounds, such as dyes and pigments.
Mecanismo De Acción
2ME is a VOC that is rapidly absorbed through the skin and lungs. Once absorbed, it is metabolized by the liver to form formaldehyde, which is then further metabolized to formic acid. The formic acid is then further metabolized to carbon dioxide and water.
Biochemical and Physiological Effects
2ME is a toxic compound that is known to cause a variety of adverse health effects. Exposure to 2ME can cause irritation to the eyes, skin, and respiratory tract. It can also cause central nervous system depression, nausea, and vomiting. Long-term exposure to 2ME can cause damage to the kidneys, liver, and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2ME has a number of advantages for laboratory experiments. It is a versatile solvent that is compatible with a wide variety of compounds. It is also relatively inexpensive and readily available. However, 2ME is a toxic compound and caution should be taken when using it in the laboratory. It should be handled with proper protective equipment and proper ventilation should be provided.
Direcciones Futuras
There are a number of potential future directions for 2ME. One potential direction is to develop more efficient and less toxic methods of synthesizing 2ME. Another potential direction is to develop more efficient methods of using 2ME as a solvent in laboratory experiments. Finally, further research is needed to better understand the mechanisms of action and biochemical and physiological effects of 2ME.
Métodos De Síntesis
2ME is synthesized through the reaction of ethylene glycol with formaldehyde in the presence of a catalyst. Ethylene glycol is first reacted with formaldehyde in the presence of a base catalyst to form methylol ethylene glycol (MEG). The MEG is then reacted with formaldehyde in the presence of an acid catalyst to form 2ME.
Propiedades
IUPAC Name |
2-(2-methoxyethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-9-3-2-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJMGLPMZYNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

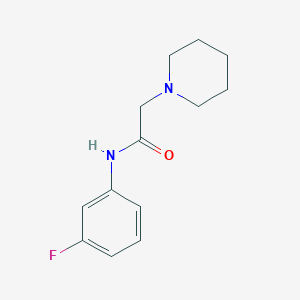
![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)
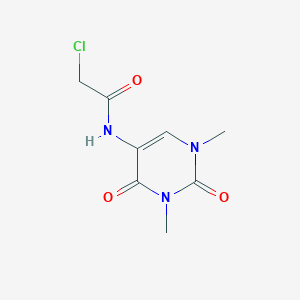
![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)
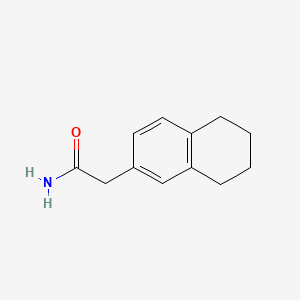
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
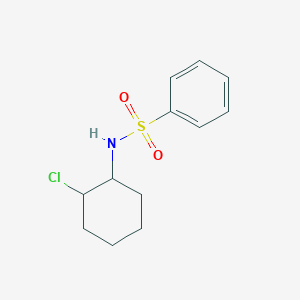
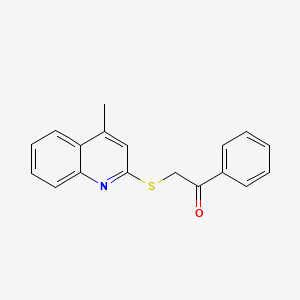
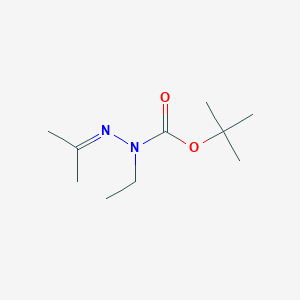
![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)